N-(3-bromobenzyl)-2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetamide
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Overview
Description
N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of imidazotriazoles This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and an imidazotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazotriazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-CHLOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE
- N-[(3-FLUOROPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE
Uniqueness
N-[(3-BROMOPHENYL)METHYL]-2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETAMIDE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18BrN5O4 |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]acetamide |
InChI |
InChI=1S/C20H18BrN5O4/c1-30-16-7-5-15(6-8-16)24-11-17-23-25(20(29)26(17)19(24)28)12-18(27)22-10-13-3-2-4-14(21)9-13/h2-9H,10-12H2,1H3,(H,22,27) |
InChI Key |
KSWBOUOGLLEVPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)NCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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